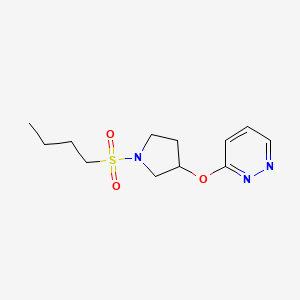
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is a chemical compound with the CAS Number: 2193067-92-2 . It has a molecular weight of 241.55 . The compound is stored at room temperature and comes in the form of a powder . Its IUPAC name is 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives has been studied theoretically and experimentally . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid is one of the methods used for the synthesis .Molecular Structure Analysis
The InChI code for 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is 1S/C8H9ClN2.2ClH/c9-8-7-5-10-3-1-6 (7)2-4-11-8;;/h2,4,10H,1,3,5H2;2*1H .Chemical Reactions Analysis
Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .Physical And Chemical Properties Analysis
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 241.55 .科学的研究の応用
Reactivity and Synthesis
- The compound exhibits unique reactivity patterns, enabling selective mono- and di-substitution reactions under varying conditions, leading to the formation of novel derivatives. Such reactivity is valuable for constructing complex molecular architectures, as demonstrated by Sirakanyan et al. (2014), who explored the reactivity of a related naphthyridine derivative under different conditions, resulting in unexpected rearrangements and new derivative formations (Sirakanyan et al., 2014).
Structural Characterization
- Advanced structural characterization techniques, including X-ray crystallography, are essential for confirming the molecular structure of synthesized naphthyridine derivatives. For instance, Jin et al. (2007) reported the structural elucidation of a dichlorocuprate(II) complex derived from naphthyridine, providing insights into its coordination chemistry and molecular structure (Jin, Shou-Wen, Liu, Chen, Wan-zhi, 2007).
Application in Material Science
- Naphthyridine derivatives have been explored for their photoluminescent properties, contributing to the development of materials with potential applications in sensing, imaging, and light-emitting devices. Zuo et al. (2003) synthesized tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes, revealing their intense and solvent-sensitive emissions, which could be leveraged in designing advanced photoluminescent materials (Zuo, Fu, Che, Cheung, 2003).
Medicinal Chemistry Applications
- In medicinal chemistry, naphthyridine scaffolds have been investigated for their antibacterial activity and potential as efflux pump inhibitors against resistant bacterial strains. Oliveira-Tintino et al. (2020) assessed the inhibition of TetK and MrsA efflux pumps in Staphylococcus aureus by naphthyridine sulfonamides, highlighting their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
作用機序
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.2ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPXVOKVRFYXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride | |
CAS RN |
2193067-92-2 |
Source


|
| Record name | 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B2666397.png)


![1-(4-Hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl)prop-2-en-1-one](/img/structure/B2666401.png)
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666402.png)




![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)



![2-Chloro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]propanamide](/img/structure/B2666420.png)